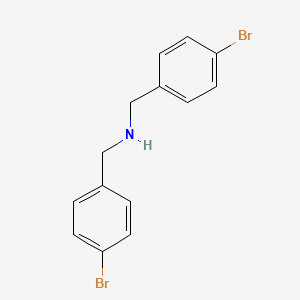

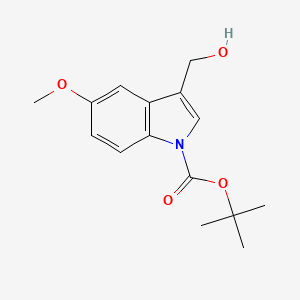

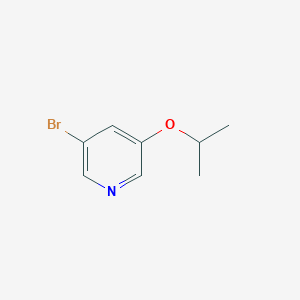

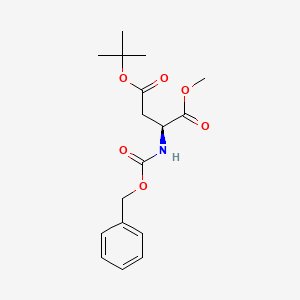

![molecular formula C6H7N3 B1278472 6,7-dihidro-5H-pirrolo[3,4-d]pirimidina CAS No. 53493-80-4](/img/structure/B1278472.png)

6,7-dihidro-5H-pirrolo[3,4-d]pirimidina

Descripción general

Descripción

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring. It is known for its potential biological activities, particularly as an inhibitor of certain kinases involved in cancer therapy .

Aplicaciones Científicas De Investigación

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Mecanismo De Acción

- The primary targets of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine are not clearly recognized. However, related pyrrolopyrazine derivatives have exhibited various activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibition .

Target of Action

Researchers can use this information to design and synthesize new leads for treating various diseases . 🌟

Análisis Bioquímico

Biochemical Properties

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with receptor-interacting protein kinase 1 (RIPK1), where 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine acts as an inhibitor . This interaction is significant because RIPK1 is involved in necroptosis, a form of programmed cell death. By inhibiting RIPK1, 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can potentially mitigate necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .

Cellular Effects

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting RIPK1, 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can prevent the activation of downstream signaling pathways that lead to cell death . This inhibition can result in altered gene expression profiles and changes in cellular metabolism, ultimately affecting cell survival and function.

Molecular Mechanism

The molecular mechanism of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves its binding interactions with biomolecules. Specifically, it binds to the allosteric pocket of RIPK1, serving as a type III inhibitor . This binding prevents the activation of RIPK1 and subsequent necroptotic signaling. Additionally, 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine may interact with other enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine maintains its inhibitory activity against RIPK1 over extended periods, suggesting good stability

Dosage Effects in Animal Models

The effects of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits RIPK1 without causing significant toxicity . At higher doses, there may be threshold effects, including potential toxic or adverse effects. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with an α,β-unsaturated carbonyl compound in the presence of a base. The reaction is usually carried out in a polar solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine may involve continuous flow processes to ensure high yield and purity. The use of microwave irradiation has also been explored to accelerate the reaction and improve efficiency .

Análisis De Reacciones Químicas

Types of Reactions

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrolo[3,4-d]pyrimidine derivatives.

Reduction: Reduction reactions can yield dihydropyrrolo[3,4-d]pyrimidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyrrolo[3,4-d]pyrimidine derivatives, which can exhibit different biological activities .

Comparación Con Compuestos Similares

Similar Compounds

7,7-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine: This compound also acts as an ATR inhibitor but with different potency and selectivity.

Thieno[3,2-d]pyrimidine: Another class of ATR inhibitors with a different core structure.

Uniqueness

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine is unique due to its specific ring structure, which provides a distinct binding affinity and selectivity for ATR kinase. This makes it a valuable lead compound for the development of new cancer therapies .

Propiedades

IUPAC Name |

6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-5-2-8-4-9-6(5)3-7-1/h2,4,7H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXIOQTYZWAAEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=CN=C2CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449623 | |

| Record name | 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53493-80-4 | |

| Record name | 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines and how are they synthesized?

A1: 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines consist of a pyrimidine ring fused to a pyrrolidine ring. A key intermediate in their synthesis is often a 1-aryl-4-cyano-3-pyrrolidinone or a related 3-amino-3-pyrroline derivative. [, , ] These intermediates can be further modified to introduce various substituents at different positions of the molecule. For instance, researchers have synthesized derivatives with aryl substituents at the 6-position, as well as 4-hydroxy, 4-amino, 2-amino-4-hydroxy, and 2,4-diamino derivatives. [, ]

Q2: How does the structure of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives influence their biological activity?

A2: Research suggests that modifications to the 6-position of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold can significantly impact biological activity. For example, introducing specific chloro-substituted benzoyl groups or a 3,4-dichlorophenylthiocarbamoyl group at the 6-position enhanced antiparasitic activity against Plasmodium berghei and Plasmodium gallinaceum compared to the unsubstituted parent compound. [] This highlights the importance of SAR studies in optimizing the structure of these compounds for specific therapeutic applications.

Q3: What are the potential applications of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives in drug discovery?

A3: Studies have identified 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as potential antifolates, which are compounds that inhibit the enzyme dihydrofolate reductase (DHFR). [] DHFR is crucial for folate metabolism and, consequently, for DNA synthesis. Inhibiting DHFR can disrupt cell growth and proliferation, making antifolates valuable in targeting rapidly dividing cells like those found in parasites causing diseases like malaria. Furthermore, recent research has explored 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines as potential ATR inhibitors. [, ] ATR kinase is a key regulator of the DNA damage response pathway, making it an attractive target for cancer therapy. These studies highlight the versatility of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold and its potential to yield compounds with diverse biological activities.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

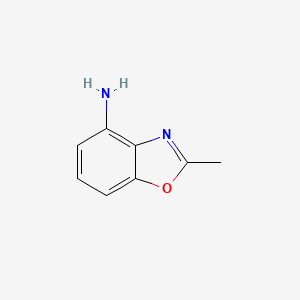

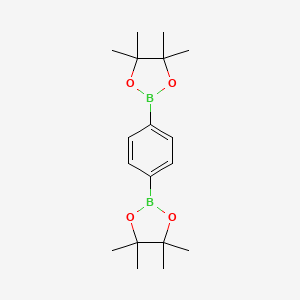

![1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]-](/img/structure/B1278418.png)